4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine
Description
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-26(23,16-9-5-2-6-10-16)18-19(21-11-13-24-14-12-21)25-17(20-18)15-7-3-1-4-8-15/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKOSUSBZLANOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332526 | |
| Record name | 4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807225 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
145317-90-4 | |
| Record name | 4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the cyclization of a precursor containing the necessary functional groups. For example, the synthesis may begin with the formation of an oxazole ring through a cyclization reaction involving a phenyl-substituted precursor. The benzenesulfonyl group is then introduced through a sulfonation reaction, and finally, the morpholine ring is attached via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research has indicated that compounds containing the oxazole nucleus, including 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine, possess significant analgesic and anti-inflammatory activities. Studies have demonstrated that derivatives of oxazolones can inhibit the COX-2 enzyme, which is crucial in the inflammatory process. For instance, some derivatives exhibited half-maximal inhibitory concentration (IC50) values lower than those of established anti-inflammatory drugs like celecoxib .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound against various biological targets involved in pain and inflammation. These studies help elucidate the compound's mechanism of action and guide further development for therapeutic applications .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Research indicates that certain derivatives exhibit moderate to good activity against various strains of bacteria and fungi. This property is particularly relevant in the context of increasing antibiotic resistance, making such compounds valuable candidates for further investigation in antimicrobial therapies .
Case Studies and Comparative Analysis
A comparative analysis of structurally similar compounds reveals the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-(2-Chlorophenyl)-4-(benzenesulfonyl)-1,3-oxazol-5-yl)morpholine | Contains chlorophenyl and benzenesulfonyl groups | Potentially enhanced biological activity due to chlorination |
| Benzyl-(4-(benzenesulfonyl)-2-furan-2-yl-oxazol-5-yl)-amine | Furan ring instead of oxazole | Different electronic properties; may influence reactivity |
| 2-{[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]sulfonyl}-1-pyrrolidin-1-ylethanone | Additional sulfonamide functionality | Increased solubility and potential for diverse interactions |
This table illustrates how the unique combination of functional groups in this compound confers distinct chemical and biological properties compared to similar compounds. Its ability to interact with various molecular targets makes it a promising candidate for further research in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine is an organic compound with the molecular formula C19H18N2O4S and a molecular weight of approximately 370.42 g/mol. Its unique structure, which includes a morpholine ring, an oxazole moiety, and a benzenesulfonyl group, positions it as a compound of significant interest in both chemical and biological research. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications.
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The benzenesulfonyl group acts as an electrophile that can react with nucleophilic sites on proteins or other biomolecules. This interaction may lead to inhibition of enzyme activity or modulation of protein functions, thereby affecting various biological processes.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anti-proliferative properties. For instance, studies have shown enhanced anti-cancer activity for structurally related compounds when tested against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that electron-donating substituents enhance biological activity compared to electron-withdrawing groups .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Similar oxazole derivatives have demonstrated activity against a range of bacterial strains, indicating that this compound could possess similar properties. The presence of the morpholine ring may contribute to membrane permeability, enhancing its effectiveness against microbial targets.
Analgesic and Anti-inflammatory Effects
Recent studies on oxazole derivatives highlight their potential analgesic and anti-inflammatory effects. In animal models, compounds within this class have shown to inhibit pain pathways effectively. Molecular docking simulations have suggested that these compounds may bind to COX enzymes, which are critical in mediating inflammatory responses .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : A precursor containing the necessary functional groups undergoes cyclization to form the oxazole.
- Introduction of the Benzenesulfonyl Group : This is achieved through sulfonation reactions.
- Attachment of the Morpholine Ring : A nucleophilic substitution reaction is used to introduce the morpholine ring.
These methods allow for efficient production while enabling modifications to enhance biological activity.
Chemical Reaction Analysis
The compound can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Introduces additional functional groups or modifies existing ones. |
| Reduction | Removes oxygen-containing groups or reduces double bonds. |
| Substitution | Involves nucleophilic or electrophilic substitution reactions. |
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or altered physical properties.
Case Study 1: Anticancer Activity
A study published in RSC Publishing demonstrated that structurally related compounds showed significantly enhanced anti-proliferative activity compared to established treatments like desferrioxamine (DFO). The findings indicate that modifications in substituents can lead to improved efficacy against cancer cell lines .
Case Study 2: Analgesic Activity
Research into new oxazolones indicated promising analgesic effects in animal models. The compounds were evaluated using pharmacological tests such as the writhing test and hot plate test, revealing significant pain relief without acute toxicity .
Q & A
Q. What are the established synthetic routes for 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine?
Answer: The synthesis typically involves multi-step reactions starting with precursor functionalization. For example:
- Method 1 : Refluxing intermediates like N-(1-aryl-1-oxopropan-2-yl)-4-(4-bromophenylsulfonyl)benzamides in phosphorus oxychloride (POCl₃) for 4 hours, followed by extraction with CH₂Cl₂, washing with NaHCO₃, and recrystallization from ethanol .
- Method 2 : Microwave-assisted Ugi-Zhu reactions to construct the oxazole-morpholine core, which reduces reaction time and improves regioselectivity .
Key considerations include controlling stoichiometry of sulfonylating agents and optimizing reaction temperature to avoid side products.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- 1H/13C NMR : To verify substituent positions on the oxazole and morpholine rings. For example, aromatic protons in the benzenesulfonyl group appear as distinct multiplet signals (δ 7.5–8.0 ppm) .
- HRMS : Ensures accurate molecular weight determination (e.g., [M+H]+ calculated for C₁₉H₁₇N₂O₄S: 369.0912) .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in analogs like (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Catalyst screening : Transition metals (e.g., Pd/C) may enhance coupling steps between the sulfonyl and oxazole groups.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during reflux .
- Time-temperature profiling : Microwave-assisted synthesis (e.g., 80°C, 30 min) increases efficiency compared to traditional reflux .
Contradictions in yield between methods (e.g., 60% vs. 85%) may arise from incomplete sulfonation; TLC monitoring is advised .
Q. How should researchers address discrepancies in NMR data for derivatives?
Answer:
- Dynamic effects : Rotameric equilibria in the morpholine ring can split signals. Low-temperature NMR (e.g., –40°C) reduces line broadening .
- Impurity analysis : Residual POCl₃ in crude products may distort integration ratios. Purify via column chromatography (silica gel, hexane/EtOAc) before analysis .
- Cross-validation : Compare with computational NMR predictions (e.g., DFT-based tools like Gaussian) to assign ambiguous peaks .
Q. What in vitro assays are suitable for evaluating biological activity?
Answer:
- Carbonic anhydrase inhibition : Monitor enzyme activity spectrophotometrically at 348 nm using 4-nitrophenyl acetate as a substrate .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculations to compare potency .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA, ensuring controls for nonspecific binding .
Q. How do substituents on the benzenesulfonyl group influence reactivity?
Answer:
- Electron-withdrawing groups (e.g., –NO₂) : Increase electrophilicity at the sulfonyl sulfur, enhancing nucleophilic substitution rates .
- Steric effects : Bulky groups (e.g., –CF₃) hinder π-stacking in enzyme binding pockets, reducing bioactivity .
Structure-activity relationship (SAR) studies should systematically vary substituents and correlate with logP (HPLC-derived) and activity data .
Q. What computational strategies predict enzyme interactions?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 2LO) to model binding to carbonic anhydrase .
- MD simulations : Analyze stability of ligand-enzyme complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
Validate predictions with mutagenesis studies targeting key residues (e.g., Thr199 in carbonic anhydrase) .
Q. What challenges arise during purification, and how are they mitigated?
Answer:
- Hydrophobicity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification .
- Byproduct removal : Activated charcoal treatment during recrystallization absorbs colored impurities .
- Scale-up issues : Switch from batch to flow chemistry for improved heat transfer in large-scale syntheses .
Methodological Design Questions
Q. How to design a SAR study for this compound?
Answer:
- Library design : Synthesize derivatives with systematic substitutions (e.g., –CH₃, –OCH₃, –Cl) on the phenyl and benzenesulfonyl groups .
- Data analysis : Apply multivariate regression (e.g., PLS) to correlate descriptors (e.g., Hammett σ, molar refractivity) with bioactivity .
- Counter-screening : Test against off-target enzymes (e.g., kinases) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
